molecular formula C38H75NO5 B11929886 heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

Cat. No.: B11929886
M. Wt: 626.0 g/mol
InChI Key: VODUQGMEOAOUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a synthetic compound primarily used in lipid nanoparticle delivery systems for mRNA vaccines. This compound is characterized by its long aliphatic chains and ester linkages, which contribute to its amphiphilic nature, making it suitable for encapsulating and delivering nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate involves multiple steps:

    Esterification: The initial step involves the esterification of heptadecan-9-ol with a suitable carboxylic acid derivative to form the heptadecan-9-yloxy group.

    Amidation: The intermediate product is then subjected to amidation with 6-oxohexanoic acid to form the 6-oxohexyl group.

    Alkylation: The final step involves the alkylation of the intermediate with 2-hydroxyethylamine to introduce the 2-hydroxyethylamino group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and amidation reactions under controlled conditions. The reactions are carried out in the presence of catalysts and solvents to enhance the yield and purity of the final product. The process also includes purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is widely used in scientific research, particularly in the following areas:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.

    Biology: In the development of lipid nanoparticle delivery systems for gene therapy and mRNA vaccines.

    Medicine: As a component in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.

    Industry: In the formulation of cosmetics and personal care products due to its amphiphilic properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable lipid nanoparticles. These nanoparticles encapsulate nucleic acids or other therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The molecular targets include cell membrane receptors and intracellular pathways involved in endocytosis and nucleic acid release.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
  • Heptyl 8-[(6-heptadecan-9-yloxy)-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate

Uniqueness

Heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is unique due to its specific combination of long aliphatic chains and functional groups, which provide optimal properties for lipid nanoparticle formation and stability. This makes it particularly effective in mRNA vaccine delivery systems compared to other similar compounds .

Properties

Molecular Formula

C38H75NO5

Molecular Weight

626.0 g/mol

IUPAC Name

heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

InChI

InChI=1S/C38H75NO5/c1-4-7-10-13-15-20-27-36(28-21-16-14-11-8-5-2)44-38(42)30-23-19-25-32-39(33-34-40)31-24-18-22-29-37(41)43-35-26-17-12-9-6-3/h36,40H,4-35H2,1-3H3

InChI Key

VODUQGMEOAOUJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCC(=O)OCCCCCCC)CCO

Origin of Product

United States

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